molecular formula C7H8N2O4 B2825735 2-ethyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 58954-22-6

2-ethyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No. B2825735
CAS RN: 58954-22-6
M. Wt: 184.151
InChI Key: UABYSXCDWOEBRI-UHFFFAOYSA-N
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Description

“2-ethyl-1H-imidazole-4,5-dicarboxylic acid” is a derivative of “4,5-Imidazoledicarboxylic acid”, which is an imidazole used for research purposes . It is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles, including “2-ethyl-1H-imidazole-4,5-dicarboxylic acid”, is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The specific role of “2-ethyl-1H-imidazole-4,5-dicarboxylic acid” in these fields would require further research.

Dyes for Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications has shown the potential of imidazoles . “2-ethyl-1H-imidazole-4,5-dicarboxylic acid” could potentially be used in these applications.

Functional Materials

Imidazoles are utilized in the development of functional materials . “2-ethyl-1H-imidazole-4,5-dicarboxylic acid” could be a key component in such materials.

Catalysis

Imidazoles are also used in catalysis . “2-ethyl-1H-imidazole-4,5-dicarboxylic acid” could potentially enhance the efficiency of certain catalytic processes.

Synthesis of N-Substituted Cyclic Imides

“2-ethyl-1H-imidazole-4,5-dicarboxylic acid” is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .

Preparation of Imidazolecarboxamide Derivatives

This compound is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Solid Phase Extraction of Lead Ions

Imidazole-Modified Nanoporous Silica, which could potentially include “2-ethyl-1H-imidazole-4,5-dicarboxylic acid”, has been used for Lead Ion Solid Phase Extraction Prior to Determination from Industrial Wastewaters .

properties

IUPAC Name

2-ethyl-1H-imidazole-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABYSXCDWOEBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031976
Record name 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H-imidazole-4,5-dicarboxylic acid

CAS RN

58954-22-6
Record name 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) primarily used for in the provided research papers?

A1: H3EIDC is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs have potential applications in areas like gas adsorption, catalysis, and photoluminescence.

Q2: How does the structure of H3EIDC influence the dimensionality and topology of the resulting MOFs?

A2: H3EIDC can be singly, doubly, or triply deprotonated, adopting various coordination modes (μ1 to μ5) with metal ions [, , ]. This versatility leads to diverse structural motifs, ranging from 0D tetranuclear squares [] to 3D frameworks with specific topologies like SrSi2 [] and (83)2(85.10)-tfc []. The alkyl substituent on the 2-position of the imidazole ring also plays a role in determining the overall symmetry and packing of the framework [].

Q3: What are some interesting properties observed in MOFs containing H3EIDC?

A3: H3EIDC-based MOFs exhibit several interesting properties, including:

  • Photoluminescence: Many of the reported MOFs, particularly those incorporating d10 metals like Zn(II) and Cd(II), display strong blue emissions at room temperature, making them potentially useful in optoelectronic applications [, ].
  • Magnetic Properties: The presence of paramagnetic metal centers like Co(II) and Ni(II) in H3EIDC-based MOFs can lead to interesting magnetic behaviors. For instance, antiferromagnetic interactions between Co(II) centers have been observed [, ].
  • Gas Adsorption: Some H3EIDC-based MOFs show potential for gas adsorption, particularly after the removal of guest molecules from their frameworks, opening avenues for applications in gas storage and separation [].

Q4: Are there any challenges associated with using H3EIDC in MOF synthesis?

A4: Controlling the degree of deprotonation and coordination modes of H3EIDC can be challenging []. Factors like solvent, pH, and metal-to-ligand ratio significantly influence the final structure of the MOF [, ].

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